molecular formula C6H11NO2 B1608870 2-Amino-2-(1-methylcyclopropyl)acetic acid CAS No. 58160-96-6

2-Amino-2-(1-methylcyclopropyl)acetic acid

Cat. No.: B1608870
CAS No.: 58160-96-6
M. Wt: 129.16 g/mol
InChI Key: JOWMUWBEMDOCKB-UHFFFAOYSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that are not encoded by the standard genetic code. Their significance in chemical biology and drug discovery is profound. The introduction of NPAAs into peptide chains can confer a range of desirable properties. For instance, they can enhance the metabolic stability of peptides by making them resistant to degradation by proteases, a common challenge in the development of peptide-based therapeutics. This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles. mdpi.com

Furthermore, the unique side chains and conformational properties of NPAAs can be leveraged to create peptidomimetics—molecules that mimic the structure and function of natural peptides. These peptidomimetics can exhibit enhanced receptor-binding affinity, selectivity, and novel biological activities. The structural rigidity often imposed by NPAAs can lock a peptide into a specific bioactive conformation, thereby improving its potency and reducing off-target effects. sigmaaldrich.com

Overview of Cyclopropane-Containing Amino Acid Derivatives

Within the diverse family of NPAAs, those containing a cyclopropane (B1198618) ring are of particular interest to medicinal chemists. The cyclopropane moiety, a three-membered carbon ring, imparts a high degree of conformational constraint. This rigidity is a valuable attribute in the design of peptidomimetics, as it can pre-organize the peptide backbone and side chains into a conformation that is optimal for binding to a biological target. researchgate.net

The incorporation of a cyclopropane ring can significantly influence the secondary structure of peptides, often inducing turns or other specific folding patterns. nih.gov This ability to dictate conformation is a powerful tool for probing peptide-protein interactions and for designing peptides with specific three-dimensional structures.

Rationale for Academic Investigation of 2-Amino-2-(1-methylcyclopropyl)acetic Acid

The academic investigation into this compound stems from its potential as a constrained building block for the synthesis of novel peptides and peptidomimetics. The presence of both a cyclopropane ring and a methyl group on the same α-carbon introduces a significant level of steric hindrance and conformational rigidity.

Researchers are interested in how this specific combination of structural features influences the properties of peptides. The introduction of this compound into a peptide sequence is hypothesized to:

Induce specific secondary structures: The steric bulk of the 1-methylcyclopropyl group is expected to restrict the rotational freedom around the peptide backbone, potentially forcing the peptide into a well-defined conformation.

Enhance enzymatic stability: The unnatural structure of this amino acid is likely to make peptides containing it more resistant to cleavage by proteases.

Probe structure-activity relationships: By systematically replacing natural amino acids with this constrained analog, researchers can gain insights into the conformational requirements for biological activity.

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its investigation is a logical extension of the well-established principles of using conformationally constrained amino acids to develop novel peptide-based tools and therapeutics. The synthesis and study of such molecules are crucial for advancing our understanding of molecular recognition and for the development of new bioactive compounds. nih.gov

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data available in the PubChem database. nih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
CAS Number 139132-43-7
Topological Polar Surface Area 63.3 Ų
InChI Key BCTQUNGXIVZUSB-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58160-96-6

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(cyclopropylmethylamino)acetic acid

InChI

InChI=1S/C6H11NO2/c8-6(9)4-7-3-5-1-2-5/h5,7H,1-4H2,(H,8,9)

InChI Key

JOWMUWBEMDOCKB-UHFFFAOYSA-N

SMILES

CC1(CC1)C(C(=O)O)N

Canonical SMILES

C1CC1CNCC(=O)O

Other CAS No.

139132-43-7

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 1 Methylcyclopropyl Acetic Acid and Its Derivatives

Precursor Synthesis and Advanced Intermediate Preparation

The efficient construction of 2-Amino-2-(1-methylcyclopropyl)acetic acid hinges on the availability of appropriately substituted precursors and advanced intermediates. These initial stages are critical as they establish the foundational carbon framework and introduce key functional groups that will be elaborated in later steps.

Synthesis of Substituted Cyclopropane (B1198618) Precursors

The creation of the 1-methylcyclopropane moiety is a key challenge. One effective strategy involves the preparation of nitrocyclopropane (B1651597) carboxylates. These intermediates can be readily synthesized by reacting α-nitroesters with olefins in the presence of a Rh(II) catalyst. researchgate.net This approach is valuable as it introduces both a nitrogen source (the nitro group) and a carbon that can be elaborated into the carboxylic acid function.

Another route begins with more fundamental building blocks, such as dibromoneopentyl glycol. Through a cyclization reaction facilitated by zinc powder, this starting material can be converted to cyclopropyl (B3062369) dimethanol. google.com This diol serves as a versatile precursor that can be further modified. For instance, treatment with thionyl chloride can yield cyclopropyl dimethanol cyclic sulfite, a reactive intermediate ready for subsequent transformations. google.com

More advanced methods utilize cyclopropanone (B1606653) surrogates, such as 1-sulfonylcyclopropanols. These compounds can undergo olefination with stabilized phosphorus ylides to form highly electrophilic alkylidenecyclopropanes, which are primed for nucleophilic attack to introduce other necessary functionalities. nih.gov

Strategic Functionalization of Carbon Scaffolds

The Strecker synthesis, a classic method for amino acid production, is also applicable. This involves the modification of cyclopropanecarbaldehydes to form the target amino acid structure. researchgate.net Furthermore, intramolecular palladium-catalyzed functionalization of benzamides derived from cyclopropyl α-amino acids represents a more advanced strategy for creating complex derivatives, such as ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates. researchgate.net

Core Cyclopropane Ring Formation Strategies

The construction of the three-membered cyclopropane ring is the cornerstone of the synthesis. This is typically achieved through [2+1] cycloaddition reactions, where a two-carbon unit (an alkene) reacts with a one-carbon unit (a carbene or carbenoid).

[2+1] Cycloaddition Reactions

[2+1] cycloaddition reactions are a powerful tool for forming cyclopropane rings. These reactions involve the addition of a carbene or an equivalent species across a double bond. univasf.edu.br The nature of the carbene source and the catalyst can be tuned to control the reaction's efficiency and stereoselectivity. For instance, a chiral Lewis base can catalyze the [2+1] annulation between Morita–Baylis–Hillman (MBH) carbonates to produce densely substituted cyclopropanes with excellent control over the stereochemical outcome. univasf.edu.br

The Simmons-Smith reaction is a widely utilized and reliable method for cyclopropanation. researchgate.net It classically involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts stereospecifically with an alkene to form a cyclopropane. researchgate.netwikipedia.org A significant advantage of this method is its tolerance for a wide array of functional groups, including alcohols, ethers, and alkynes. researchgate.nettcichemicals.com

The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) intermediate, which is believed to react with the alkene through a "butterfly-shaped" transition state in a concerted fashion. nih.gov This mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org The electrophilic nature of the metal carbenoid means that electron-rich alkenes generally react more rapidly. researchgate.net

Several modifications to the original protocol have been developed to improve reactivity and cost-effectiveness. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a notable variant that often increases the reactivity of the system. wikipedia.orgtcichemicals.com

Reaction Variant Reagents Key Characteristics References
Classic Simmons-Smith CH₂I₂ + Zn(Cu)Stereospecific; compatible with many functional groups. researchgate.netwikipedia.org
Furukawa Modification CH₂I₂ + Et₂ZnIncreased reactivity compared to the classic method. wikipedia.orgtcichemicals.comnih.gov
Alternative Dihalides CH₂Br₂ or CH₂ClICheaper alternatives to diiodomethane. wikipedia.org

An alternative to zinc-based methods is the use of transition metals to catalyze the decomposition of diazo compounds, generating metal carbene intermediates that then react with alkenes. wikipedia.org This approach is exceptionally versatile, with a broad scope of compatible olefins and diazo precursors. univasf.edu.brwikipedia.org

Rhodium(II) complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are common and effective catalysts for these transformations. wikipedia.org The reaction mechanism is thought to involve the attack of the diazo compound on the metal center, followed by the expulsion of nitrogen gas to form a metal carbene. This carbene then adds to the alkene in a concerted manner to yield the cyclopropane. wikipedia.org

Other transition metals such as copper, palladium, gold, and ruthenium have also been successfully employed as catalysts. univasf.edu.brcas.cz The choice of metal and the ligands associated with it can influence the selectivity and efficiency of the cyclopropanation. For instance, copper(I) triflate (CuOTf) has shown high efficacy in catalyzing the cyclopropanation of styrene (B11656) and 1-hexene (B165129) with diazo esters. cas.cz Enantioselective cyclopropanations can be achieved by using chiral rhodium catalysts or by attaching chiral auxiliaries to the diazo compound. wikipedia.org

Metal Catalyst System Typical Diazo Reagent Substrate Scope References
Rhodium(II) Carboxylates Ethyl diazoacetateBroad; includes electron-rich, neutral, and electron-poor olefins. univasf.edu.brwikipedia.org
Copper(I) Triflate (CuOTf) Diazo(trialkylsilyl)acetatesEffective for substrates like styrene and 1-hexene. cas.cz
Palladium / Gold Various diazo compoundsUsed in various cyclopropanation strategies. univasf.edu.br
Ruthenium Carbonyls Diazo(trialkylsilyl)acetatesEffective for less reactive olefins like cyclohexene. cas.cz

Kulinkovich Cyclopropanation of Esters and Amides

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanol (B106826) derivatives from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. organic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate, which is formed from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent. organic-chemistry.org This intermediate then reacts with the ester to form the cyclopropanol product. organic-chemistry.org For the synthesis of the 1-methylcyclopropyl core, a suitable acetate (B1210297) ester could be subjected to these conditions. The resulting 1-methylcyclopropanol (B1279875) is a key intermediate that can be further elaborated to the target amino acid.

Variants of this reaction, such as the Kulinkovich-Szymoniak reaction, extend its utility to the synthesis of primary cyclopropylamines directly from nitriles. organic-chemistry.org This modified procedure involves the reaction of a nitrile with a Grignard reagent and a stoichiometric amount of titanium(IV) isopropoxide, followed by treatment with a Lewis acid. organic-chemistry.org This approach offers a more direct route to cyclopropylamine (B47189) precursors. The general mechanism involves the formation of a titanacyclopropane intermediate which then adds to the nitrile, ultimately yielding the cyclopropylamine after workup. organic-chemistry.org

Table 1: Comparison of Kulinkovich Reaction Variants

Reaction Variant Substrate Key Reagents Primary Product
Kulinkovich Reaction Ester Grignard Reagent, Ti(OiPr)₄ (catalytic) Cyclopropanol

Carbene and Ylide Addition Reactions to Alkenes

Carbene addition to alkenes is a fundamental and widely used method for constructing cyclopropane rings. fiveable.meopenstax.org Carbenes are neutral, divalent carbon species that are highly reactive and typically generated in situ. openstax.org The reaction with an alkene is a concerted cycloaddition, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. fiveable.melibretexts.org To synthesize the 1-methylcyclopropyl scaffold, a carbene would be added to 2-methylpropene.

One of the most effective methods for cyclopropanation is the Simmons-Smith reaction. openstax.org This reaction utilizes a carbenoid, a metal-complexed reagent with carbene-like reactivity, typically formed from diiodomethane and a zinc-copper couple (Zn-Cu). openstax.orglibretexts.org This process is milder and often more selective than methods involving free carbenes, making it suitable for complex molecule synthesis. openstax.org Dihalocarbenes, generated from haloforms like chloroform (B151607) (CHCl₃) and a strong base, can also be used to create dichlorocyclopropanes, which can then be chemically modified. openstax.org

Other Cyclization Methods

Beyond the more common methods, other cyclization strategies are employed for the synthesis of cyclopropyl-containing amino acids. One such approach is the Michael-initiated ring closure (MIRC) reaction. researchgate.net This strategy involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the ring. These methods contribute to the diverse toolkit available for constructing the cyclopropylglycine framework. researchgate.net

Introduction of Amino and Carboxyl Functionalities

Once the 1-methylcyclopropyl core is established, the next critical phase of the synthesis is the introduction of the amino and carboxyl groups to the quaternary carbon center.

Strecker Reaction and its Asymmetric Variants

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. wikipedia.org The process begins with the reaction of a ketone (in this case, 1-methylcyclopropyl ketone) with ammonia (B1221849) and a cyanide source, such as potassium cyanide. masterorganicchemistry.comyoutube.com This three-component reaction forms an α-aminonitrile intermediate. masterorganicchemistry.commasterorganicchemistry.com The α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions, which converts the nitrile group into a carboxylic acid, yielding the final α-amino acid. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The traditional Strecker synthesis produces a racemic mixture of the amino acid. youtube.com However, significant progress has been made in developing asymmetric variants to control the stereochemistry. These methods often involve the use of a chiral amine or a chiral catalyst to induce stereoselectivity during the formation of the aminonitrile intermediate. organic-chemistry.org For instance, titanium-catalyzed enantioselective cyanation of imines has been shown to be highly effective. organic-chemistry.org

Reductive Amination Techniques

Reductive amination is another powerful and widely used method for C-N bond formation. harvard.edu This strategy involves the reaction of a ketone with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.eduorganic-chemistry.org For the synthesis of this compound, 1-methylcyclopropyl ketone would be reacted with ammonia to form the imine, which is then reduced in situ or in a separate step.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. harvard.eduorganic-chemistry.org Sodium triacetoxyborohydride is especially effective and tolerates a wide range of functional groups. organic-chemistry.org This method avoids the use of highly toxic cyanide salts required in the Strecker synthesis. harvard.edu

Table 2: Key Amination Methodologies

Method Starting Carbonyl Key Reagents Intermediate Final Product
Strecker Synthesis Ketone/Aldehyde NH₃, KCN, H₃O⁺ α-Aminonitrile α-Amino Acid

Asymmetric Amination and Carboxylation Approaches

Achieving an enantiomerically pure final product often requires sophisticated asymmetric strategies. Beyond the asymmetric Strecker reaction, other methods have been developed. One effective approach is the enzymatic resolution of a racemic mixture. For example, a racemic N-protected ester of the amino acid can be treated with an enzyme, such as papain, which selectively hydrolyzes one enantiomer, allowing for the separation of the two. researchgate.net

Other advanced techniques involve the asymmetric amination of enolates or their equivalents. For instance, chiral auxiliaries can be attached to a carboxylic acid precursor to direct the stereoselective introduction of an amino group. Asymmetric synthesis using metalloenamines derived from chiral amines has also been explored to control the stereochemistry of alkylation reactions, a principle that can be adapted for the synthesis of α-substituted amino acids. uoa.gr These methods are crucial for producing single-enantiomer versions of complex amino acids for specialized applications.

Stereoselective Synthesis of Enantiomers and Diastereomers

The control of stereochemistry is a central theme in the synthesis of complex molecules like this compound. The methods employed are designed to selectively produce one of the two possible enantiomers, (R) or (S), which often exhibit distinct biological activities.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-based methods are a reliable strategy for asymmetric synthesis. williams.edu In this approach, a chiral molecule is temporarily attached to the starting material to guide the stereochemical outcome of a subsequent reaction. williams.edu After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. williams.edu These methods are frequently chosen for their predictability and the ability to separate the resulting diastereomeric products using standard techniques like chromatography, which can ensure high enantiomeric purity of the final product. williams.edu

Evans' oxazolidinone auxiliaries are powerful tools for the stereoselective synthesis of α-substituted carboxylic acids. colab.wsresearchgate.net These auxiliaries, derived from readily available amino acids, can be acylated and then deprotonated to form a chiral enolate. santiago-lab.comorgsyn.org The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing an incoming electrophile to the opposite face, thus controlling the stereochemistry of the newly formed carbon-carbon bond. santiago-lab.com

For the synthesis of this compound, a potential route involves the asymmetric alkylation of an N-acylated Evans oxazolidinone. A plausible, though not explicitly documented, pathway would start with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl halide. The resulting imide would then be subjected to diastereoselective alkylation.

A hypothetical synthetic sequence could involve:

Acylation: Reaction of the chiral oxazolidinone with a suitable glycinate (B8599266) equivalent.

Alkylation: Deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) followed by reaction with a 1-methylcyclopropyl electrophile, such as 1-bromo-1-methylcyclopropane. The steric hindrance from the auxiliary's substituent would direct the alkylation to produce one diastereomer preferentially. williams.edu

Cleavage: The chiral auxiliary is then cleaved, often through hydrolysis with lithium hydroxide (B78521) or reduction, to yield the desired enantiomerically enriched amino acid. santiago-lab.com

The diastereoselectivity of such alkylation reactions is typically high, as demonstrated in related systems.

Table 1: Representative Diastereoselectivities in Evans' Auxiliary-Mediated Alkylations

Chiral Auxiliary Electrophile Diastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Benzyl (B1604629) bromide >99:1
(S)-4-benzyl-2-oxazolidinone Allyl iodide 98:2

This table presents typical data from analogous reactions to illustrate the expected efficiency of the methodology.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers a more elegant and atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Chiral thiourea (B124793) derivatives, particularly those developed by Jacobsen and others, have emerged as powerful organocatalysts for a variety of asymmetric transformations. sigmaaldrich.comlibretexts.org These catalysts operate through hydrogen bonding, activating electrophiles and organizing the transition state to favor the formation of one enantiomer over the other. sigmaaldrich.comclockss.org

A prominent application of these catalysts is in the asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine to form an α-aminonitrile, a direct precursor to α-amino acids. sigmaaldrich.comlibretexts.org To synthesize this compound, one could envision a route starting from an imine derived from 1-methylcyclopropyl ketone.

The proposed catalytic cycle would be:

Imine Formation: Condensation of 1-methylcyclopropyl ketone with an amine (e.g., a protected amine like N-Boc-amine) to form the corresponding ketimine.

Asymmetric Hydrocyanation: The Jacobsen thiourea catalyst would activate the imine towards nucleophilic attack by a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). sigmaaldrich.com The chiral environment created by the catalyst would ensure the cyanide adds to a specific face of the imine, leading to a high enantiomeric excess of the resulting α-aminonitrile. nih.gov

Hydrolysis: The aminonitrile is then hydrolyzed under acidic or basic conditions to afford the target amino acid.

The effectiveness of Jacobsen's catalysts in Strecker reactions is well-established for a wide range of substrates.

Table 2: Enantioselectivities in Jacobsen-Catalyzed Strecker Reactions

Substrate Type Catalyst Loading (mol%) Enantiomeric Excess (ee)
N-Boc Arylaldimines 0.5 - 2.0 96-99%
N-Alkyl Ketimines 1.0 - 2.0 84-97%

This table shows typical results for Jacobsen's thiourea catalysts with various imines, indicating the high potential for stereocontrol in the proposed synthesis. sigmaaldrich.com

Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation)

Chiral resolution is a classical method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. wikipedia.org While asymmetric synthesis aims to create only one enantiomer, resolution separates a pre-existing mixture.

One of the most common resolution methods is diastereomeric salt formation. wikipedia.orgmdpi.com This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent. The acid-base reaction between the racemic amino acid and the chiral resolving agent (a chiral acid or base) forms a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. wikipedia.orgmdpi.com

For the resolution of racemic this compound, the process would be:

Salt Formation: The racemic amino acid is treated with an enantiomerically pure chiral resolving agent. Since the target is an amino acid, either a chiral acid (like tartaric acid or camphorsulfonic acid) or a chiral base (like brucine (B1667951) or (R)-1-phenylethylamine) can be used. wikipedia.org

Fractional Crystallization: The resulting mixture of diastereomeric salts is dissolved in a suitable solvent. As the solution cools or the solvent evaporates, the less soluble diastereomeric salt will crystallize out first.

Isolation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer of the amino acid is then liberated from the salt by treatment with an acid or base to remove the resolving agent.

Table 3: Common Chiral Resolving Agents

Resolving Agent Type Used to Resolve
(+)-Tartaric Acid Acid Racemic Bases
(-)-Tartaric Acid Acid Racemic Bases
(1R)-(-)-10-Camphorsulfonic acid Acid Racemic Bases
(R)-(+)-1-Phenylethylamine Base Racemic Acids
(S)-(-)-1-Phenylethylamine Base Racemic Acids

Protecting Group Strategies in Multi-Step Synthesis

In the synthesis of complex molecules with multiple functional groups, such as amino acids, protecting groups are indispensable. libretexts.orgug.edu.pl They are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. libretexts.org An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and easy to remove selectively without affecting other parts of the molecule. ug.edu.pl

In the synthesis of this compound, both the amino group (-NH2) and the carboxylic acid group (-COOH) typically require protection.

Amino-Protecting Groups: The nucleophilic amino group must often be protected to prevent it from reacting with electrophiles. Common amino-protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O), it is stable to bases but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). ug.edu.pl

Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acids but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. ug.edu.pl

Carboxyl-Protecting Groups: The acidic proton of the carboxylic acid is often removed, and the group is converted into an ester (e.g., methyl or ethyl ester) to prevent it from acting as an acid or a nucleophile. These esters are typically stable to a range of conditions but can be hydrolyzed back to the carboxylic acid using aqueous base (saponification).

The choice of protecting groups is guided by the principle of orthogonality . Orthogonal protecting groups are sets of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. For instance, in a molecule containing both a Boc-protected amine and a methyl ester-protected carboxyl group, the Boc group can be removed with acid without affecting the ester, and the ester can be hydrolyzed with base without affecting the Boc group. This strategy is fundamental for achieving complex synthetic targets. google.com

Table 4: Key Protecting Groups in Amino Acid Synthesis

Protecting Group Abbreviation Structure Introduction Reagent Cleavage Conditions
tert-Butoxycarbonyl Boc -C(O)O-t-Bu (Boc)₂O Strong Acid (e.g., TFA)
9-Fluorenylmethyloxycarbonyl Fmoc -C(O)OCH₂-Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine)
Carboxybenzyl Cbz or Z -C(O)OCH₂Ph Benzyl chloroformate Catalytic Hydrogenation
Methyl Ester -Me -COOCH₃ Methanol, Acid Catalyst Base Hydrolysis (Saponification)

N-Terminal Protection (e.g., Boc, Fmoc)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability under a broad range of conditions except for strong acids. fishersci.co.uk The protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide or sodium bicarbonate. fishersci.co.uk This reaction is generally performed in a solvent system like water, THF, or a mixture thereof, and proceeds with high yield under relatively mild conditions. fishersci.co.uk The resulting N-Boc protected compound, (R)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid, is a stable, isolable intermediate ready for subsequent reactions. achemblock.com The primary advantage of the Boc group is its facile removal using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amino acid protection, especially in modern solid-phase peptide synthesis (SPPS). genscript.com Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF, which allows for orthogonal protection schemes in conjunction with acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) groups. genscript.com The synthesis of Fmoc-protected this compound involves reaction with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. While specific literature for the 1-methylcyclopropyl derivative is sparse, related compounds like (S)-Amino(cyclopropyl)acetic acid are commercially available as N-Fmoc protected versions, indicating the viability of this methodology. apolloscientific.co.ukcymitquimica.com

Table 1: Comparison of Boc and Fmoc N-Terminal Protection

Feature Boc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O) Fmoc-Cl, Fmoc-OSu
Reaction Conditions Basic (e.g., NaOH, NaHCO₃) in aqueous or organic solvent. fishersci.co.uk Basic (e.g., NaHCO₃) in aqueous/organic solvent.
Cleavage Conditions Strong acid (e.g., TFA, HCl). fishersci.co.uk Mild base (e.g., 20-50% piperidine in DMF). genscript.com
Key Advantage Stable to bases and nucleophiles. organic-chemistry.org Orthogonal to acid-labile side-chain protecting groups. genscript.comorganic-chemistry.org
Common Application Historically significant in solution-phase and Boc-based SPPS. Predominantly used in modern Fmoc-based SPPS. genscript.com

Carboxylic Acid Protection (e.g., Esterification)

To prevent the carboxylic acid moiety from participating in undesired reactions, such as during amide bond formation where it should act as a nucleophile acceptor, it is commonly protected as an ester. gcwgandhinagar.com The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature. researchgate.net

Common methods for esterifying N-protected this compound include Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol, ethanol, or benzyl alcohol) in the presence of a strong acid catalyst like HCl or H₂SO₄. gcwgandhinagar.compearson.com For substrates sensitive to strong acids, such as those with an N-Fmoc group, alternative methods are required. One such method involves reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov Another approach utilizes thionyl chloride (SOCl₂) with the corresponding alcohol at low temperatures, which is suitable for acid-resistant Fmoc-protected amino acids. nih.gov The choice of ester (e.g., methyl, ethyl, benzyl, tert-butyl) depends on the desired cleavage conditions, allowing for selective deprotection later in the synthetic sequence. researchgate.net

Table 2: Common Esterification Methods for Carboxyl Protection

Method Reagents Conditions Suitable For
Fischer Esterification Alcohol (MeOH, EtOH), Acid Catalyst (HCl) Reflux N-Boc protected or unprotected amino acids. pearson.com
Alkylation Alkyl Halide (e.g., MeI), Base (e.g., DIPEA) Room Temperature Acid-sensitive N-protected amino acids (e.g., Fmoc). nih.gov
Thionyl Chloride SOCl₂, Alcohol (MeOH, EtOH) 0 °C to Room Temperature Acid-resistant N-Fmoc protected amino acids. nih.gov
Enzyme-Catalyzed Alcohol, Lipase/Protease (e.g., Alcalase) Mild, often in organic solvent N-protected amino acids, offers high selectivity. researchgate.net

Advanced Functional Group Transformations and Derivatization

Beyond simple protection, the this compound framework can undergo a variety of chemical transformations to generate a diverse range of derivatives and analogs.

Amide Coupling Reactions for Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between the activated carboxylic acid of one amino acid and the amino group of another. bachem.com For sterically hindered amino acids like this compound, efficient coupling requires potent activating agents to overcome the steric hindrance around the α-carbon.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress racemization. bachem.comresearchgate.net More advanced and effective reagents for hindered couplings are onium salts, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU). researchgate.netluxembourg-bio.com These reagents react with the N-protected amino acid in the presence of a non-nucleophilic base, like DIPEA, to form a highly reactive activated ester or related species in situ, which then rapidly acylates the incoming amine. bachem.comresearchgate.net The use of HATU, for instance, has been shown to be effective for challenging couplings in solid-phase peptide synthesis. researchgate.net

Table 3: Selected Coupling Reagents for Peptide Bond Formation

Reagent Class Examples Activating Species Key Features
Carbodiimides DCC, EDC·HCl O-acylisourea Widely used, cost-effective; often requires additives (e.g., HOBt) to reduce side reactions. bachem.comresearchgate.net
Phosphonium Salts PyBOP, PyAOP Phosphonium-activated ester High efficiency, low racemization. luxembourg-bio.com
Aminium/Uronium Salts HBTU, HATU, HCTU Uronium-activated ester Very fast and efficient, especially for hindered couplings; requires a base like DIPEA. researchgate.netluxembourg-bio.com

Cyclopropane Ring-Opening Reactions for Analog Generation

The strained three-membered cyclopropane ring is susceptible to ring-opening reactions, providing a pathway to generate structurally diverse linear or larger ring-sized analogs. These reactions often proceed through radical or transition-metal-catalyzed pathways.

For instance, radical-mediated ring-opening can be initiated by the addition of a radical species to a suitably functionalized cyclopropane derivative. nih.gov While direct ring-opening of the parent amino acid is challenging, derivatives such as methylenecyclopropanes can undergo radical addition followed by ring-opening to generate a homoallylic radical intermediate. nih.gov This intermediate can then be trapped or undergo further cyclization to yield new scaffolds. nih.gov Another approach involves the silver-catalyzed ring-opening of cyclopropanols, which are accessible from cyclopropanones, to generate distally functionalized ketones. nih.gov Although not directly applied to this compound in the reviewed literature, these methodologies suggest potential pathways for its transformation into novel analogs by first modifying the core structure.

Substitution, Oxidation, and Reduction Chemistry of the Framework

The framework of this compound offers sites for various chemical modifications.

Substitution: Direct substitution on the saturated cyclopropane ring is chemically difficult. However, functionalization can be achieved through other means. For example, N-chlorination of a protected amino acid ester followed by dehydrochlorination can generate an α-iminoacetate derivative. researchgate.net This imine is an electrophile that can react with nucleophiles, effectively achieving a substitution at the α-carbon. researchgate.net

Oxidation: The amino group can be oxidized, but this is often an undesirable side reaction. More controlled oxidation can target other parts of a modified framework. For example, methods exist for the aerobic oxidation of cyclopropanols using cobalt catalysts to form linear enones, representing a combination of oxidation and ring-opening. nih.gov

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting amino alcohol, 2-amino-2-(1-methylcyclopropyl)ethanol, is a valuable building block for synthesizing peptidomimetics and other ligands. The choice of reducing agent must be compatible with any protecting groups present; for example, LiAlH₄ can cleave ester groups but is not compatible with Fmoc protection. sigmaaldrich.com

Conformational Analysis and Stereochemical Implications in Research

Impact of the Strained Cyclopropane (B1198618) Ring on Conformational Restriction

The presence of a cyclopropane ring in the side chain of an amino acid introduces a significant degree of conformational restriction. Unlike the flexible alkyl chains of common amino acids such as leucine (B10760876) or valine, the three-membered ring of 2-Amino-2-(1-methylcyclopropyl)acetic acid is highly strained and rigid. This rigidity has a profound impact on the local and global conformation of peptides into which it is incorporated.

The primary effect of the cyclopropane moiety is the limitation of the chi (χ) dihedral angles, which describe the rotation around the bonds of the amino acid side chain. In typical amino acids, a wider range of these angles is permissible, leading to a variety of possible side-chain orientations. However, in this compound, the covalent bonds of the cyclopropane ring lock the atoms into a fixed spatial arrangement. This restriction can force the peptide backbone into specific secondary structures, such as β-turns or helical conformations. nih.gov

Research has shown that the incorporation of cyclopropane-containing amino acids can stabilize desired peptide conformations, which is crucial for enhancing biological activity and receptor selectivity. nih.gov The constrained nature of the cyclopropyl (B3062369) group reduces the entropic penalty associated with the binding of a flexible peptide to its target, potentially leading to higher binding affinities. researchgate.net The methyl group attached to the cyclopropane ring further influences the steric environment around the alpha-carbon, potentially leading to more defined conformational preferences compared to the unsubstituted cyclopropylglycine.

Stereoisomerism and Enantiomeric Purity in Biological Contexts

This compound possesses a chiral center at the α-carbon, leading to the existence of two enantiomers: (R)-2-Amino-2-(1-methylcyclopropyl)acetic acid and (S)-2-Amino-2-(1-methylcyclopropyl)acetic acid. nih.gov The stereochemistry of this chiral center is of paramount importance in biological systems, as the biological activity of peptides and other chiral molecules is often highly dependent on their three-dimensional structure. elsevierpure.com

The enantiomeric purity of the amino acid is critical when it is used as a building block in the synthesis of peptides or other bioactive molecules. Biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with only one enantiomer of a chiral substrate or ligand. The use of a racemic mixture (an equal mixture of both enantiomers) can lead to a number of undesirable outcomes, including reduced efficacy, as only one enantiomer may be active, or potential off-target effects if the other enantiomer interacts with different biological targets.

The synthesis of enantiomerically pure forms of this compound is therefore a key area of research. elsevierpure.com Techniques such as asymmetric synthesis or chiral resolution are employed to isolate the desired stereoisomer. The absolute configuration of the amino acid can have a dramatic effect on the resulting peptide's secondary structure and its ability to bind to its intended biological target.

Compound CAS Number Chirality
(R)-2-Amino-2-(1-methylcyclopropyl)acetic acid959658-82-3R
(S)-2-Amino-2-(1-methylcyclopropyl)acetic acid78213-60-2S
(±)-2-Amino-2-(1-methylcyclopropyl)acetic acid139132-43-7Racemic

Table 1: Stereoisomers of this compound

Computational Chemistry Approaches for Conformational and Electronic Studies

To gain a deeper understanding of the conformational preferences and electronic properties of this compound, researchers employ a variety of computational chemistry techniques. These methods allow for the exploration of the molecule's behavior at an atomic level, providing insights that can be difficult to obtain through experimental methods alone.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the interactions between atoms in a molecule. By representing atoms as spheres and bonds as springs, MM can be used to calculate the potential energy of different molecular conformations. This approach is computationally efficient, making it well-suited for studying the large number of possible conformations of a molecule or a peptide containing this amino acid.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum mechanics (QM) provides a more accurate description of molecular systems by considering the electronic structure of the atoms. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic properties of this compound, including its charge distribution, molecular orbitals, and reactivity. rsc.org

These calculations can provide valuable information about how the cyclopropane ring and the methyl group affect the electronic environment of the amino acid. This, in turn, can influence its non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a crucial role in peptide structure and function. Hybrid QM/MM methods, which treat a critical part of the system with quantum mechanics and the rest with molecular mechanics, are particularly useful for studying the behavior of this amino acid within a larger peptide or protein environment. nih.govuiuc.edu

Prediction of Conformational Preferences and Energy Landscapes

By combining the computational methods described above, it is possible to predict the conformational preferences of this compound and to construct its potential energy landscape. This landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its various dihedral angles and other geometric parameters.

The low-energy regions of this landscape correspond to the most stable conformations of the molecule. By identifying these stable conformations, researchers can predict the likely shapes that this amino acid will adopt when incorporated into a peptide. This information is invaluable for the rational design of peptides with specific, pre-determined three-dimensional structures and, consequently, desired biological activities. While specific energy landscape data for this compound is not widely available in the literature, the general principles of conformational restriction by cyclopropane rings suggest a more limited and well-defined energy landscape compared to more flexible amino acids.

Research Applications in Chemical Biology and Advanced Materials

Peptidomimetic Design and Bioactive Peptide Mimicry

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as better stability and bioavailability. eyewiki.org The incorporation of 2-Amino-2-(1-methylcyclopropyl)acetic acid into peptide chains is a key strategy in this field.

This compound is classified as a non-proteinogenic or unnatural amino acid, meaning it is not one of the 20 standard amino acids found in natural proteins. nih.govsigmaaldrich.com Its primary value lies in the severe conformational restriction imposed by the gem-dimethyl-substituted cyclopropane (B1198618) ring. Unlike the flexible side chains of many natural amino acids, the cyclopropyl (B3062369) group locks the peptide backbone into a more defined orientation. This allows chemists to design peptides with predictable three-dimensional shapes, a critical factor for achieving high-affinity and selective binding to biological targets. The compound is available commercially as both (R) and (S) enantiomers, providing further control over the stereochemistry of the resulting peptidomimetics. veeprho.comnextpeptide.combldpharm.com

The structure of proteins and peptides is often defined by specific turns and folds that are crucial for their biological function. A β-turn is a common structural motif where the polypeptide chain reverses its direction, a feature often critical for molecular recognition. nih.gov The rigidity of this compound makes it an excellent candidate for inducing such turns. When incorporated into a peptide sequence, the cyclopropyl group can force the peptide backbone to adopt a turn-like conformation, effectively acting as a β-turn mimic. nih.govresearchgate.net This strategy is used to create stable β-hairpin structures and other rigid peptide scaffolds, which can serve as frameworks for developing new drugs and research probes. researchgate.net

FeatureDescriptionImplication in Design
Structure α,α-disubstituted amino acid with a 1-methylcyclopropyl group.Induces a high degree of conformational constraint on the peptide backbone.
Function Acts as a β-turn mimic. nih.govresearchgate.netEnables the rational design of peptides with stable, predictable secondary structures like β-hairpins.
Application Creation of rigid molecular scaffolds.Serves as a template for positioning other functional groups in a precise 3D arrangement to interact with biological targets.

This table summarizes the role of this compound in designing rigid peptide structures.

A major limitation of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. diva-portal.org Proteases are enzymes that cleave peptide bonds, but their activity is highly dependent on the shape and chemical nature of the amino acid residues at the cleavage site. The introduction of unnatural amino acids like this compound can dramatically enhance a peptide's resistance to proteolysis. The bulky and rigid cyclopropyl group presents a structure that is not recognized by standard proteases, thus preventing the enzyme from binding and cleaving the peptide chain. This increased stability prolongs the half-life of the peptide in biological systems, making it a more effective therapeutic candidate.

Enzyme Inhibition and Modulatory Studies

The unique structural features of this compound make it a valuable scaffold for designing potent and selective enzyme inhibitors. By incorporating this constrained amino acid into a larger molecule, researchers can create compounds that fit precisely into an enzyme's active site, blocking its function.

The rational design of enzyme inhibitors often involves creating molecules that mimic the transition state of the enzyme's natural substrate or that bind irreversibly to the active site. The rigid framework provided by this compound is an attractive starting point for this process.

Proteases: The design of protease inhibitors can leverage the compound's structure to create peptidomimetics that bind to the active site but cannot be cleaved, thereby blocking the enzyme. Its inherent proteolytic resistance contributes to its utility in this context.

Histone Deacetylases (HDACs): HDAC inhibitors are an important class of anti-cancer agents. nih.gov Their design often involves a zinc-binding group, a linker region, and a "cap" group that interacts with the enzyme surface. The rigid cyclopropyl moiety of the title compound could serve as a novel component in the linker or cap region, potentially leading to inhibitors with improved isoform selectivity and metabolic stability. nih.gov

Carbonic Anhydrase: Carbonic anhydrase inhibitors are used to treat conditions like glaucoma. eyewiki.orgwikipedia.org The active site contains a zinc ion that is crucial for catalysis. Inhibitors typically work by coordinating with this zinc ion. eyewiki.org Amino acids and their derivatives are known to interact with the carbonic anhydrase active site, and a molecule incorporating the this compound scaffold could be designed to position a zinc-binding group optimally for potent inhibition. unifi.it

Urease: Urease inhibitors are of interest in agriculture and medicine. researchgate.netinternational-agrophysics.org Many known inhibitors are based on phosphoroamide or hydroxamic acid structures that interact with the nickel ions in the urease active site. researchgate.net The cyclopropyl amino acid could be used as a rigid scaffold to present these nickel-binding motifs in a specific orientation, potentially leading to novel inhibitor designs.

Aconitase (ACO): Aconitase is an enzyme in the citric acid cycle. While inhibitor design for this enzyme is an active area of research, the specific application of this compound in this context is not extensively documented in current literature.

Enzyme TargetGeneral Inhibition StrategyPotential Role of this compound
Proteases Mimic the substrate's transition state or bind irreversibly to the active site.Serve as a non-cleavable, conformationally rigid core for peptidomimetic inhibitors.
HDACs Utilize a zinc-binding group connected via a linker to a surface-interacting cap group. nih.govAct as a novel, rigid linker or cap component to enhance selectivity and stability.
Carbonic Anhydrase Block the active site by coordinating with the catalytic zinc ion. eyewiki.orgProvide a rigid scaffold to orient a zinc-binding functional group for potent inhibition. unifi.it
Urease Interact with the nickel ions in the enzyme's active site. researchgate.netFunction as a structural framework for presenting nickel-binding motifs.

This table outlines strategies for designing enzyme inhibitors and the potential application of this compound.

Mechanistic Probes for Enzyme-Substrate Interactions and Active Site Mapping

Receptor Agonism and Antagonism in Biochemical Systems (e.g., Metabotropic Glutamate (B1630785) Receptors, NMDA Receptor)

Glutamate receptors, which are crucial for neurotransmission in the central nervous system, are a primary area of investigation for novel ligands. medchemexpress.com These receptors are broadly divided into ionotropic glutamate receptors (iGluRs), such as the NMDA receptor, and metabotropic glutamate receptors (mGluRs). medchemexpress.comnih.gov The development of ligands that can selectively target these receptors is a major goal in neuropharmacology.

Cyclopropane-containing amino acids have been extensively studied as ligands for glutamate receptors. nih.gov The constrained nature of the cyclopropyl ring can mimic the bound conformation of the endogenous ligand, glutamate, leading to potent and selective receptor interactions. For instance, various analogs of (carboxycyclopropyl)glycine have been shown to act as potent agonists at NMDA receptors. nih.gov Specifically, introducing substituents onto the cyclopropyl ring can modulate activity and selectivity across different NMDA receptor subtypes (composed of various GluN1 and GluN2 subunits). nih.gov

While the structural characteristics of this compound suggest its potential as a ligand for glutamate receptors, specific data characterizing its agonist or antagonist activity at either metabotropic glutamate receptors or NMDA receptors, including potency values such as IC50 or EC50, are not prominently featured in published research. Studies on closely related molecules, such as various carboxycyclopropyl)glycine analogues, have shown that small structural modifications can significantly impact receptor affinity and efficacy, highlighting the need for specific experimental validation for each new compound. nih.govmdpi.com

Structure-Activity Relationship (SAR) Investigations for Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies guide the design of new molecules with improved properties. The introduction of a cyclopropyl moiety is a common strategy in SAR to explore conformational constraints.

SAR studies on related cyclopropylglycine derivatives have demonstrated the importance of the cyclopropyl ring's stereochemistry and substitution pattern for activity at specific receptors. nih.gov For example, in a series of 2' substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine analogues, the size of the alkyl group at the 2'-position was found to be inversely related to agonist potency at NMDA receptors. nih.gov This indicates a specific spatial constraint within the ligand-binding domain of the receptor. However, comprehensive SAR studies that specifically include this compound to systematically evaluate the contribution of the 1-methyl group to target engagement and potency are not detailed in the available scientific literature.

Molecular Recognition and Ligand-Protein Binding Studies

Understanding how a ligand binds to its protein target at a molecular level is crucial for rational drug design. This involves characterizing the binding affinity and identifying the specific interactions that stabilize the ligand-protein complex.

In Vitro Binding Affinity Characterization

The binding affinity of a compound for its target is a key determinant of its biological activity and is typically quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, studies on related cyclopropane-containing glutamate receptor ligands have reported Ki values to quantify their affinity for various receptor subtypes. nih.gov Despite the availability of this compound for research purposes, specific in vitro binding data for this compound against key targets like glutamate receptors are not found in peer-reviewed publications.

In Silico Molecular Docking and Binding Energy Predictions

Computational methods, such as molecular docking and binding energy calculations, are powerful tools for predicting and analyzing ligand-protein interactions. nih.gov These in silico techniques can provide a static picture of the ligand's binding pose within the active site and estimate the strength of the interaction. nih.gov Docking studies on related NMDA receptor agonists have been used to hypothesize how different substitutions on a cyclopropyl scaffold might interact with amino acid residues in the various GluN2 subunits, guiding the synthesis of new analogues. nih.gov While these computational approaches are widely used, specific molecular docking studies and binding energy predictions for this compound with specific protein targets have not been published.

Elucidation of Compound Interaction with Specific Molecular Targets

Detailed analysis of ligand-protein complexes, often through techniques like X-ray crystallography or advanced computational simulations, can reveal the specific molecular interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that are critical for binding. mdpi.com For instance, the binding of various channel blockers to the NMDA receptor has been studied at high resolution, showing how hydrophobic interactions with pore-lining residues are dominant. mdpi.com The binding of glutamate itself to the NMDA receptor's GluN2A subunit is understood to be guided by interactions with positively charged surface residues. Although these studies provide a framework for understanding how similar amino acid ligands might bind, a detailed elucidation of the specific interactions between this compound and the amino acid residues of a particular molecular target remains to be reported.

Applications as Biosynthetic and Mechanistic Probes in Biochemical Pathways

The rigid cyclopropyl moiety of this compound serves as a conformational constraint when incorporated into peptides. This restriction of rotational freedom can lock a peptide into a specific three-dimensional shape, which is invaluable for studying its interaction with biological targets such as enzymes and receptors. nih.gov

By replacing a natural amino acid with this compound, researchers can investigate the bioactive conformation of a peptide. If the modified peptide retains or enhances biological activity, it provides strong evidence that the induced conformation is critical for its function. Conversely, a loss of activity can suggest that the constrained shape is not conducive to binding. This approach allows for the systematic probing of structure-activity relationships.

Furthermore, the introduction of this non-coded amino acid can enhance a peptide's resistance to enzymatic degradation by proteases. nih.govresearchgate.net This increased stability is crucial for mechanistic studies where the peptide needs to remain intact over a prolonged period to observe its effects on a biochemical pathway. For instance, in the study of L-amino acid oxidases, enzymes with therapeutic potential, the stability of substrate analogs is critical for evaluating their enzymatic activity and inhibition. mdpi.com

The study of enzymes like (S)-2-hydroxypropylphosphonate epoxidase (HppE), which can catalyze unusual reactions such as a 1,2-phosphono migration with alternative substrates, highlights the utility of substrate analogs in elucidating enzymatic mechanisms. nih.gov While not directly involving this compound, these studies demonstrate the principle of using structurally unique molecules to uncover novel catalytic activities and intermediates, a role for which this cyclopropyl amino acid is well-suited.

Application Area Utility of this compound Key Research Findings
Peptide Conformation Induces a fixed conformation in peptides.Helps determine the bioactive conformation necessary for receptor binding and biological activity.
Enzyme Inhibition Can act as a stable analog of a natural substrate to probe enzyme active sites.Increased resistance to proteolysis allows for prolonged interaction and study of enzyme kinetics. nih.govresearchgate.net
Mechanistic Elucidation Its unique structure can reveal novel catalytic capabilities of enzymes.Analogous studies with other unique substrates have uncovered unprecedented enzymatic reactions. nih.gov

Utilization as Chiral Building Blocks and Reagents in Organic Synthesis

The stereochemically defined nature of this compound makes it a valuable chiral building block for the asymmetric synthesis of complex molecules, including pharmaceuticals and novel materials. The presence of the cyclopropyl ring and the amino acid functionality provides a rigid scaffold that can be elaborated upon with high stereocontrol.

The synthesis of enantiomerically pure amino acids is a significant area of research, with various methods developed, including enzymatic resolutions and asymmetric catalysis. researchgate.net For instance, the enzymatic hydrolysis of N-Boc-protected methyl esters of cyclopropylglycine using enzymes like papain can afford both enantiomers with high enantiomeric excess. researchgate.net Such methods are crucial for obtaining the optically pure forms of this compound necessary for its use in asymmetric synthesis.

Once obtained in a chirally pure form, this amino acid can be incorporated into larger molecules to impart specific stereochemistry. The development of methods for the asymmetric synthesis of other complex chiral molecules, such as those enabled by cooperative enantioselective amino- and Lewis acid catalysis, underscores the importance of chiral building blocks. researchgate.net The principles of these synthetic strategies can be applied to reactions involving this compound to construct new chemical entities with desired three-dimensional arrangements.

The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, often relies on non-natural amino acids like this compound to create stable and bioactive molecules. mdpi.com These peptidomimetics can have improved pharmacological properties compared to their natural peptide counterparts.

Synthetic Application Role of this compound Relevant Synthetic Strategies
Asymmetric Synthesis Serves as a chiral starting material to introduce a specific stereocenter.Enzymatic resolution of precursors; Asymmetric catalytic methods. researchgate.netresearchgate.net
Peptidomimetics Provides a rigid and proteolytically stable scaffold.Incorporation into peptide chains to mimic secondary structures like β-turns. mdpi.com
Complex Molecule Synthesis Acts as a key fragment in the construction of larger, stereochemically complex targets.Can be derivatized and coupled with other fragments in a convergent synthesis.

Advanced Analytical and Spectroscopic Characterization Methods in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Amino-2-(1-methylcyclopropyl)acetic acid. Both ¹H and ¹³C NMR spectroscopies provide critical information about the chemical environment of each atom, allowing for the unambiguous confirmation of the compound's complex cyclic structure.

In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their connectivity and spatial relationships. The spectrum is expected to show distinct signals for the methyl group protons, the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring, and the α-proton. The integration of these signals corresponds to the number of protons in each environment, further confirming the structure.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The spectrum would distinctly show the quaternary carbon of the cyclopropyl ring attached to the methyl group, the methylene carbons of the cyclopropyl ring, the α-carbon, the methyl carbon, and the carbonyl carbon of the carboxylic acid. Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate the proton and carbon signals, providing definitive evidence of the molecular structure. For instance, an HSQC experiment would show direct one-bond correlations between protons and the carbons they are attached to, while an HMBC experiment would reveal longer-range couplings (2-3 bonds), helping to piece together the molecular puzzle.

While specific experimental data for the isolated compound is not widely published, research on peptides incorporating a methyl-cyclopropyl glycine (B1666218) (mCPG) residue provides valuable insights. In a study on the characterization of the radical S-adenosylmethionine enzyme TigE, which forms an mCPG residue within a peptide, ¹³C HSQC spectra were instrumental. du.edu The study reported a new coupled feature at a proton chemical shift (δH) of 3.75 ppm and a carbon chemical shift (δC) of 55.79 ppm, consistent with the α-carbon of the mCPG. Additionally, new signals were observed at (δH 0.19 ppm; δC 10.54 ppm) and (δH 0.61 ppm; δC 10.54 ppm), which are characteristic of the γ-carbons of the methyl-cyclopropyl group. du.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-H~3.5 - 4.0~55 - 60
Cyclopropyl CH₂~0.5 - 1.5 (diastereotopic)~10 - 20
Methyl CH₃~1.0 - 1.5~15 - 25
Quaternary C-~20 - 30
Carbonyl C-~170 - 180

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm its molecular formula, C₆H₁₁NO₂. nih.govnih.gov

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. In the case of this compound, the molecular weight is approximately 129.16 g/mol . nih.govnih.gov

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da), the loss of the amino group (-NH₂, 16 Da), and cleavage of the cyclopropyl ring. The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound

FragmentPredicted m/zDescription
[M-COOH]⁺84.08Loss of the carboxylic acid group
[M-NH₂]⁺113.07Loss of the amino group
[C₄H₇]⁺55.06Fragment from cyclopropyl ring cleavage
[C₃H₅]⁺41.04Fragment from cyclopropyl ring cleavage

Note: The m/z values are for the most abundant isotope of each element and represent the monoisotopic mass.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the cyclopropyl ring relative to the rest of the molecule.

To perform this analysis, a single crystal of the compound of suitable size and quality is required. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map generated from the diffraction data is used to build a model of the molecule's structure. This technique is also invaluable for determining the absolute stereochemistry of a chiral molecule if a single enantiomer is crystallized.

As of the latest available information, a crystal structure for this compound has not been deposited in public databases such as the Cambridge Structural Database. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing definitive structural data for this unique amino acid. The challenges in obtaining suitable crystals for X-ray diffraction can sometimes be a limiting factor in the application of this technique. researchgate.netbiotechnologia-journal.org

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound is a chiral molecule, possessing a stereocenter at the α-carbon, it exists as a pair of enantiomers (R and S forms). Chiral chromatography is essential for the separation and quantification of these enantiomers, which is crucial for both chemical synthesis and potential biological applications, as different enantiomers can have vastly different biological activities.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for the enantiomeric separation of amino acids. For a non-standard amino acid like this, a variety of CSPs could be effective. Macrocyclic glycopeptide-based columns, such as those with teicoplanin or vancomycin (B549263) selectors, have shown broad applicability for the separation of underivatized amino acids. sigmaaldrich.commst.edu These columns operate in reversed-phase, normal-phase, or polar organic modes and offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric effects, which are necessary for chiral recognition.

Another class of effective CSPs for amino acid enantiomers are those based on cinchona alkaloids, which function as zwitterionic ion exchangers. chiraltech.com These columns are particularly well-suited for the separation of free amino acids under LC-MS compatible conditions.

A typical method would involve dissolving the racemic mixture of this compound in a suitable solvent and injecting it onto the chiral HPLC column. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomer peaks. The relative areas of the peaks in the resulting chromatogram are used to determine the enantiomeric excess (ee) or enantiomeric ratio of the sample.

Table 3: Hypothetical Chiral HPLC Method for the Enantiomeric Purity Assessment of this compound

ParameterCondition
Column Chiral Stationary Phase (e.g., Teicoplanin-based or Cinchona alkaloid-based)
Mobile Phase Methanol/Water/Formic Acid or Acetonitrile/Water/Trifluoroacetic Acid
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (MS)
Column Temperature 25 °C

Note: This is a hypothetical method and would require optimization for the specific compound and column used.

Future Research Directions and Emerging Avenues

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of 2-Amino-2-(1-methylcyclopropyl)acetic acid is a critical area of future research. Current strategies for synthesizing related constrained amino acids often rely on classical methods that may have limitations regarding efficiency, cost, and environmental impact. mdpi.com

Future research will likely focus on developing innovative catalytic asymmetric syntheses. For instance, adapting methods like those using recyclable chiral auxiliaries, which have been successful for other amino acids, could enable large-scale and cost-effective production. wikipedia.org Organocatalysis, employing chiral phosphoric acids or other small organic molecules, presents another promising avenue for achieving high enantioselectivity under mild conditions. acs.org Furthermore, biocatalytic methods, using enzymes like amino acid dehydrogenases or transaminases, offer a green and highly specific alternative to traditional chemical synthesis. mdpi.com

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric Catalysis High efficiency, scalability, potential for novel transformations.Development of new chiral ligands and catalysts specific for the cyclopropyl (B3062369) moiety.
Organocatalysis Metal-free, milder reaction conditions, environmentally benign.Design of chiral organic catalysts that can effectively control the stereocenter.
Biocatalysis (Enzymatic) High stereospecificity, green chemistry principles, mild conditions.Discovery and engineering of enzymes (e.g., papain, dehydrogenases) for the specific substrate. mdpi.com
Chiral Auxiliary-Mediated Synthesis Reliable stereocontrol, well-established methodology.Development of more efficient and easily recyclable auxiliaries. wikipedia.org

Exploration of Untapped Biological Targets and Signaling Pathways

Conformationally restricted amino acids are instrumental in designing ligands that can probe the three-dimensional requirements of receptor binding sites. nih.gov The fixed orientation of the substituents on this compound can lead to enhanced potency, selectivity, and metabolic stability. lifechemicals.com While analogues of cyclopropyl amino acids have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a vast landscape of other biological targets remains unexplored. lifechemicals.com

Future research should focus on incorporating this amino acid into peptidomimetics to target a wide array of protein-protein interactions and receptor systems that are currently considered "undruggable." The conformational rigidity can help in designing molecules that mimic specific secondary structures like β-turns, which are crucial for biological recognition events. nih.gov Classes of drug targets where this moiety could be beneficial include G-protein coupled receptors (GPCRs), proteases, and ion channels. For example, replacing proline with conformationally restricted analogs has led to successful drugs in therapeutic areas such as anticoagulation and diabetes. lifechemicals.com A systematic screening of this compound-containing compounds against diverse biological targets could uncover novel therapeutic leads.

Integration with Advanced Drug Discovery Platforms (Non-Clinical)

Modern drug discovery heavily relies on advanced platforms that can accelerate the identification and optimization of lead compounds. The unique structural features of this compound make it an ideal candidate for integration into these high-throughput and in silico methodologies.

Artificial intelligence (AI) and machine learning algorithms can be trained on datasets containing conformationally constrained amino acids to better predict their binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This can significantly reduce the time and cost associated with the early stages of drug development. researchgate.net Furthermore, the incorporation of this unnatural amino acid into large virtual libraries for computational screening can help identify novel hits against a multitude of targets. researchgate.net High-throughput screening (HTS) of compound libraries containing this cyclopropylamino acid moiety can also lead to the rapid identification of active molecules. nih.gov

PlatformApplication for this compoundPotential Outcome
Artificial Intelligence (AI) & Machine Learning Predicting bioactivity, ADME properties, and optimizing lead compounds. researchgate.netFaster identification of promising drug candidates with improved properties.
Virtual Screening & Molecular Docking Screening large virtual libraries containing the moiety against various drug targets. acs.orgDiscovery of novel biological targets and hit compounds.
High-Throughput Screening (HTS) Experimental screening of physical compound libraries incorporating the amino acid. nih.govIdentification of active compounds for further development.
DNA-Encoded Libraries (DELs) Incorporating the amino acid as a building block in the synthesis of vast combinatorial libraries.Efficient exploration of chemical space to find high-affinity binders.

Application in Bioorthogonal Chemistry and Chemical Tagging Strategies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org A significant emerging avenue is the functionalization of this compound with bioorthogonal handles, such as azides, alkynes, or cyclopropenes. nih.gov This would transform the amino acid into a versatile tool for chemical biology.

By incorporating a bioorthogonally-functionalized version of this amino acid into peptides or proteins, researchers can achieve site-specific labeling for visualization or pull-down experiments. nih.gov For example, an azide-modified version could be "clicked" to a fluorescent dye or a biotin (B1667282) tag using copper-free click chemistry. acs.org Another exciting possibility is the use of the cyclopropyl group itself, or a derivative like a cyclopropenone, as a photo-activatable or chemically-triggered crosslinker to study protein-protein interactions in their native cellular environment. wikipedia.orgnih.gov These strategies would enable the precise investigation of the roles of specific proteins in complex biological pathways.

Design of Multi-Functional Molecules Incorporating the Cyclopropylamino Acid Moiety

There is a growing interest in designing multi-functional or multi-target drugs that can modulate several biological targets simultaneously, which can offer enhanced therapeutic efficacy, especially for complex diseases like cancer or neurodegenerative disorders. nih.gov this compound can serve as an excellent scaffold or hub for the construction of such multi-functional molecules.

Its rigid structure can provide a well-defined three-dimensional orientation for different pharmacophoric groups. For instance, the amine and carboxylic acid groups can be used as attachment points for different functional units, while the cyclopropyl moiety provides a stable and conformationally restricted core. This approach could be used to combine, for example, a targeting moiety with a therapeutic agent, or to create molecules that inhibit two different enzymes in a disease pathway. The principles of graph theory can be applied to conceptualize and design complex molecular assemblies built around this unique amino acid hub.

Q & A

Q. Experimental validation :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

Advanced: What contradictions exist in the literature regarding the biological activity of cyclopropane-modified amino acids, and how can they be resolved?

Answer:
Example contradiction : Some studies report enhanced receptor binding, while others note reduced solubility or aggregation.
Resolution strategies :

Control experiments : Compare solubility profiles (e.g., LogP measurements) of cyclopropane vs. non-cyclopropane analogues.

Biological assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing between affinity and solubility effects.

Structural analysis : X-ray crystallography of ligand-receptor complexes to confirm binding mode .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Safety protocols :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work under fume hoods to prevent inhalation of fine powders.
  • Store in airtight containers at –20°C, away from moisture and oxidizing agents.

Q. Emergency measures :

  • In case of exposure, rinse with water for 15 minutes and seek medical advice. Refer to SDS guidelines for spill management .

Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) of this compound enhance NMR studies of its metabolic pathways?

Answer:
Labeling strategy :

Synthesize the compound with ¹³C at the cyclopropane carbons and ¹⁵N at the amino group.

Tracer studies : Administer the labeled compound to cell cultures and track metabolic incorporation via 2D NMR (HSQC/HMBC).

Q. Applications :

  • Elucidate catabolic pathways (e.g., ring-opening reactions).
  • Map interactions with enzymes (e.g., amino acid transporters) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-2-(1-methylcyclopropyl)acetic acid
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2-Amino-2-(1-methylcyclopropyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.